molecular formula C12H14ClF2NO2 B13724101 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride

Katalognummer: B13724101
Molekulargewicht: 277.69 g/mol
InChI-Schlüssel: WGRQNHPKMVLDTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine moiety attached to a benzoic acid backbone, forming a hydrochloride salt. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride typically involves the following steps:

    Formation of 3,3-Difluoropyrrolidine: This can be achieved through the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment to Benzoic Acid: The difluoropyrrolidine is then reacted with a benzoic acid derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,3-Difluoropyrrolidin-1-ylmethyl)benzonitrile
  • 3-(3,3-Difluoropyrrolidin-1-ylmethyl)benzamide
  • 3-(3,3-Difluoropyrrolidin-1-ylmethyl)benzoate

Uniqueness

3-(3,3-Difluoropyrrolidin-1-ylmethyl)-benzoic acid hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical formulations and other applications where solubility is a critical factor.

Eigenschaften

Molekularformel

C12H14ClF2NO2

Molekulargewicht

277.69 g/mol

IUPAC-Name

3-[(3,3-difluoropyrrolidin-1-yl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C12H13F2NO2.ClH/c13-12(14)4-5-15(8-12)7-9-2-1-3-10(6-9)11(16)17;/h1-3,6H,4-5,7-8H2,(H,16,17);1H

InChI-Schlüssel

WGRQNHPKMVLDTL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1(F)F)CC2=CC(=CC=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.